Boc-L-beta-homoproline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

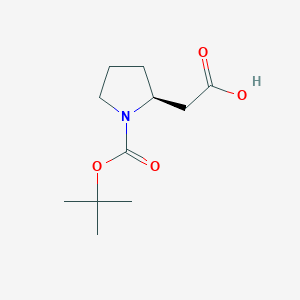

Structure

3D Structure

属性

IUPAC Name |

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWKIRLZWQQMIE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350915 | |

| Record name | Boc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56502-01-3 | |

| Record name | (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-2-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56502-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-beta-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-beta-homoproline: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-beta-homoproline, a key building block in modern medicinal chemistry and peptide science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound, systematically known as (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring enhances its stability and utility in peptide synthesis.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound (CAS Number: 56502-01-3) are summarized in the table below.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 97-101 °C | [3] |

| Optical Rotation | [α]²⁰/D = -36.6° to -40.6° (c=1 in DMF) | [3] |

| CAS Number | 56502-01-3 | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, predicted mass spectrometry data provides expected mass-to-charge ratios for various adducts.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 230.13869 |

| [M+Na]⁺ | 252.12063 |

| [M-H]⁻ | 228.12413 |

| [M+NH₄]⁺ | 247.16523 |

| [M+K]⁺ | 268.09457 |

Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

Caption: A generalized synthetic workflow for this compound.

Methodology:

-

Preparation of the Pyrrolidine Precursor: L-pyroglutamic acid can serve as a chiral starting material. The carboxylic acid is first protected, for instance, as a methyl or ethyl ester. Subsequently, the lactam carbonyl group is reduced to afford the corresponding pyrrolidine derivative.

-

Alkylation: The secondary amine of the pyrrolidine ring is then alkylated with a suitable two-carbon synthon, such as ethyl bromoacetate, under basic conditions.

-

Boc Protection: The resulting secondary amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Hydrolysis: Finally, the ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidic workup to yield the target compound, this compound.

Peptide Coupling using this compound

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). A general protocol for its incorporation into a growing peptide chain is provided below.

Caption: Standard workflow for incorporating this compound in SPPS.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HATU, HBTU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF, NMP)

-

Deprotection solution (e.g., Trifluoroacetic acid (TFA) in DCM)

Procedure:

-

Resin Swelling: The resin-bound peptide is swollen in a suitable solvent like DMF for 30-60 minutes.

-

Activation: In a separate vessel, this compound (2-4 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

-

Coupling: The activated this compound solution is added to the swollen resin. The reaction mixture is agitated for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Deprotection: The Boc protecting group is removed from the newly added amino acid by treating the resin with a solution of TFA in DCM (typically 25-50%) for about 30 minutes.

-

Washing and Neutralization: The resin is washed with DCM and then neutralized with a base solution (e.g., 10% DIPEA in DMF) to prepare for the next coupling cycle.

Applications in Drug Development

This compound and its derivatives are of significant interest in pharmaceutical research, particularly in the development of novel therapeutics. Its unique conformational properties can be exploited to design peptidomimetics with enhanced stability and biological activity.

While specific signaling pathways directly modulated by this compound are not yet extensively documented in the literature, its role as a structural motif in bioactive molecules suggests its potential to influence a variety of biological processes. It is often incorporated into molecules targeting neurological disorders.[4]

The general workflow for utilizing such a building block in a drug discovery program is illustrated below.

Caption: The role of this compound in a typical drug discovery pipeline.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and peptide scientists. Its well-defined structure and the presence of the Boc protecting group facilitate its use in the synthesis of complex organic molecules and peptides. While detailed biological studies on the compound itself are limited, its incorporation into various molecular scaffolds holds promise for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties and a practical framework for its application in a research and development setting.

References

Boc-L-beta-homoproline CAS number

An In-depth Technical Guide to Boc-L-beta-homoproline

Introduction

N-tert-Butoxycarbonyl-L-beta-homoproline (this compound) is a synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its unique structural properties, particularly the extension of the carboxylic acid group by a methylene unit compared to its proteinogenic counterpart, proline, offer distinct advantages in the design of novel peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during multi-step synthesis, allowing for its controlled incorporation into complex molecular architectures.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a white to off-white powder.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 56502-01-3 | [1][3][4][5] |

| Synonyms | Boc-L-β-HomoPro-OH, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid, (S)-1-(tert-Butoxycarbonyl)-2-pyrrolidineacetic acid | [1][5] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3] |

| Molecular Weight | 229.27 g/mol | [3][5] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 98-99 °C | [5] |

| Optical Rotation | [α]D²⁰ = -35 ± 1º (c=1 in DMF) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved from methyl (S)-2-(2-pyrrolidinyl)acetate. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis from Methyl (S)-2-(2-pyrrolidinyl)acetate.[4]

-

Saponification: Dissolve tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate (8.35 g, 34.3 mmol) in 150 mL of methanol.

-

Add 50 mL of 1 M aqueous sodium hydroxide solution to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Work-up: Concentrate the solution under reduced pressure to a volume of approximately 100 mL.

-

Dilute the concentrated solution with 300 mL of water and extract twice with 100 mL portions of ether to remove any unreacted starting material.

-

Acidification: Acidify the aqueous phase to a pH of 2 using 12N hydrochloric acid.

-

Extraction: Extract the acidified aqueous layer with ether three times (2 x 100 mL, then 1 x 100 mL after saturating the aqueous layer with sodium chloride).

-

Drying and Isolation: Combine all the organic layers, wash sequentially with water and saturated sodium chloride solution, and then dry over anhydrous magnesium sulfate.

-

Filter off the desiccant and concentrate the filtrate under reduced pressure to yield the final product, (S)-2-(1-tert-butoxycarbonyl-2-pyrrolidinyl)acetic acid, as a white solid (7.28 g, 92.6% yield).

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in several areas of research and pharmaceutical development.

-

Peptide Synthesis: It is a key component in the synthesis of peptides and peptidomimetics.[1] Its incorporation can induce specific secondary structures and enhance the stability of the resulting peptides against enzymatic degradation. It is particularly useful in creating cyclic peptides, which are important in drug development due to their constrained conformation and improved biological activity.[1][2]

-

Pharmaceutical Development: This compound is utilized in the design of novel therapeutic agents. For instance, it is a reagent in the synthesis of dihydroisoxazole inhibitors of human transglutaminase 2, an enzyme implicated in various inflammatory and fibrotic diseases.[4] It is also used in neuropharmacology to develop compounds that can target specific receptors.[1]

-

Bioconjugation: this compound is employed in bioconjugation processes.[1] This allows for the attachment of biomolecules to other molecules or surfaces, which can be leveraged to create advanced drug delivery systems with targeted release mechanisms.[1][6]

-

Protein Engineering: The compound can be used to modify proteins, aiming to improve their stability and functionality. This is a critical aspect of developing therapeutic proteins with enhanced efficacy and longer half-lives.[1]

Experimental Protocol: Peptide Coupling

The primary application of this compound is in peptide synthesis. The following is a representative protocol for coupling this compound to an amino acid ester using common coupling reagents. This process is a fundamental step in Boc-based solid-phase or solution-phase peptide synthesis.

Protocol: EDC/HOBt Mediated Coupling.[7]

This protocol is adapted from standard procedures for Boc-amino acid coupling.

-

Activation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM) or a mixture of DCM/Dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

-

Neutralization of Amino Acid Ester: In a separate flask, dissolve the desired amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the salt. Stir for 15 minutes at room temperature.

-

Coupling: Add the neutralized amino acid ester solution to the activated this compound solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. d. Filter and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Role of this compound in a typical drug discovery workflow.

References

An In-Depth Technical Guide to Boc-L-beta-homoproline

This technical guide provides a comprehensive overview of the physicochemical properties of Boc-L-beta-homoproline, a key building block in peptide synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Physicochemical Properties

This compound, also known as (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid, is a derivative of the amino acid proline. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a valuable reagent in solid-phase peptide synthesis (SPPS).[1][2][3] Its precise molecular weight is critical for accurate reagent quantification in these applications.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 229.27 g/mol | [][5][6][7][8] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][][5][6][9] |

| CAS Number | 56502-01-3 | [1][5][10] |

| Purity | ≥ 98% (HPLC) | [1] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 122-126 °C | [] |

| Optical Rotation | [α]D²⁰ = -35 ± 1º (c=1 in DMF) | [1] |

| Solubility | Sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) | [2] |

Experimental Protocols

The accurate molecular weight of this compound is fundamental for all experimental protocols involving this compound. A common application is its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). Below is a generalized workflow for this process.

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[1][3] Its constrained cyclic structure can impart unique conformational properties to peptides, potentially leading to enhanced metabolic stability, receptor affinity, and biological activity.[2] Researchers utilize this compound in the synthesis of peptidomimetics, enzyme inhibitors, and novel therapeutic agents.[1][2] The ability to precisely incorporate this non-natural amino acid allows for the systematic exploration of structure-activity relationships in drug design.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound CAS#: 56502-01-3 [m.chemicalbook.com]

- 8. (S)-2-(1-BOC-2-pyrrolidinyl)acetic acid | C11H19NO4 | CID 688605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. This compound | 56502-01-3 [chemicalbook.com]

An In-depth Technical Guide to Boc-L-beta-homoproline: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-beta-homoproline (Boc-L-beta-homoproline), a valuable building block in peptide synthesis and medicinal chemistry. This document details its structure, stereochemistry, physicochemical properties, synthesis, and key applications.

Core Compound Identity and Structure

This compound, systematically named (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, is a protected amino acid derivative.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring enhances its stability during peptide synthesis.[1]

Chemical Structure:

-

Molecular Weight: 229.27 g/mol [3]

-

Synonyms: Boc-L-β-HomoPro-OH, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid[1]

Stereochemistry: The "L" designation in the common name and the "(S)" in the systematic name indicate the stereochemistry at the alpha-carbon of the original proline from which it is derived. This specific stereoisomer is crucial for its application in the synthesis of stereochemically defined peptides and peptidomimetics.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 98 °C | [2] |

| Optical Rotation [α]D²⁰ | -35 ± 1º (c=1 in DMF) | [1] |

| Boiling Point (Predicted) | 357.4 ± 15.0 °C | [2] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.56 ± 0.10 | [2] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of (S)-2-(1-tert-butoxycarbonyl-2-pyrrolidinyl)acetic acid is adapted from patent literature.[2] The synthesis starts from the corresponding methyl ester, tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate.

Step 1: Saponification of the Methyl Ester

-

Dissolve tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate (8.35 g, 34.3 mmol) in 150 mL of methanol.

-

Add 50 mL of 1 M aqueous sodium hydroxide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon reaction completion, concentrate the solution under reduced pressure to a volume of approximately 100 mL.

-

Add the concentrated solution to 300 mL of water and extract twice with 100 mL portions of diethyl ether to remove any unreacted starting material.

Step 2: Acidification and Extraction

-

Acidify the aqueous phase to pH 2 with 12 N hydrochloric acid.

-

Extract the acidified aqueous layer three times with 100 mL portions of diethyl ether. To enhance the extraction efficiency, the aqueous layer can be saturated with sodium chloride.

-

Combine all organic layers and wash sequentially with water and saturated sodium chloride solution.

-

Dry the combined organic phase over anhydrous magnesium sulfate.

Step 3: Isolation of the Final Product

-

Filter to remove the desiccant.

-

Concentrate the filtrate under reduced pressure to yield (S)-2-(1-tert-butoxycarbonyl-2-pyrrolidinyl)acetic acid as a white solid. The reported yield for this procedure is approximately 92.6%.[2]

Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety guidelines.

Mandatory Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the key steps in the synthesis of this compound from its methyl ester precursor.

References

An In-depth Technical Guide to the Synthesis of Boc-L-beta-homoproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for Boc-L-beta-homoproline, a valuable building block in medicinal chemistry and peptide research. This document details the prevalent Arndt-Eistert homologation approach, offering granular experimental protocols, quantitative data analysis, and visual representations of the synthetic workflow.

Introduction

This compound, a protected form of (S)-pyrrolidine-3-acetic acid, is a chiral β-amino acid derivative. Its incorporation into peptide chains can induce specific secondary structures and enhance proteolytic stability, making it a crucial component in the design of novel therapeutics and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under various conditions and its straightforward removal under acidic conditions. This guide focuses on a robust and widely cited pathway for its synthesis: the Arndt-Eistert homologation of Boc-L-proline.

Core Synthesis Pathway: Arndt-Eistert Homologation of Boc-L-proline

The most established and reliable method for the synthesis of this compound involves a two-step process starting from the readily available Boc-L-proline. This pathway consists of:

-

Activation and Diazoketone Formation: Boc-L-proline is first converted to its acid chloride, which then reacts with diazomethane to form a key diazoketone intermediate.

-

Wolff Rearrangement and Hydrolysis: The diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is subsequently hydrolyzed to yield the desired this compound.

This method is advantageous due to its high stereochemical fidelity, preserving the (S)-configuration of the starting material.

Experimental Protocols

The following protocols are detailed for a laboratory-scale synthesis.

Step 1: Synthesis of N-Boc-L-proline

This initial step is necessary if starting from L-proline.

-

Reaction: L-proline is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield N-Boc-L-proline.

-

Procedure:

-

To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and 1N sodium hydroxide, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane at room temperature.

-

Stir the mixture for 1.5 to 2.5 hours.[1]

-

Dilute the reaction mixture with diethyl ether and wash the organic phase with 1N NaOH.

-

Acidify the aqueous phase with 3N HCl and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

-

Step 2: Arndt-Eistert Homologation

-

Part A: Formation of Boc-L-prolinyl Chloride and the Diazoketone

-

Reaction: N-Boc-L-proline is converted to its acid chloride using oxalyl chloride, followed by reaction with diazomethane.

-

Procedure:

-

To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add oxalyl chloride (1.2 eq) dropwise.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

The solvent is removed under reduced pressure to yield the crude Boc-L-prolinyl chloride, which is used immediately in the next step.

-

Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add an ethereal solution of diazomethane (excess) until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive.

-

Stir the reaction at 0 °C for 1 hour and then allow it to stand at room temperature overnight.

-

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate under reduced pressure to obtain the crude diazoketone.

-

-

-

Part B: Wolff Rearrangement and Hydrolysis

-

Reaction: The diazoketone undergoes a Wolff rearrangement catalyzed by silver oxide to form a ketene, which is then hydrolyzed.

-

Procedure:

-

Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.

-

Add freshly prepared silver oxide (Ag₂O) (0.1 eq) as a catalyst.

-

Heat the mixture to 50-60 °C and stir until the evolution of nitrogen gas ceases (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and extract with a saturated aqueous solution of sodium bicarbonate.

-

Acidify the aqueous extracts to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

-

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield | Reference(s) |

| 1. Boc Protection | L-proline | N-Boc-L-proline | (Boc)₂O, NaOH, Dioxane/Water | >95% | [1] |

| 2. Arndt-Eistert Homologation | N-Boc-L-proline | This compound | Oxalyl chloride, Diazomethane, Silver Oxide | 70-85% | [2][3] |

Characterization Data for this compound:

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Melting Point | 122-126 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 1.45 (s, 9H, C(CH₃)₃), 1.60-2.00 (m, 4H, pyrrolidine-CH₂), 2.40-2.60 (m, 2H, CH₂-COOH), 3.20-3.50 (m, 2H, N-CH₂), 4.00-4.20 (m, 1H, N-CH), 10.5 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 23.5, 28.4, 30.5, 38.0, 46.5, 58.0, 80.0, 154.5, 177.0 |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.[4]

Alternative Synthesis Pathways

While the Arndt-Eistert homologation is a primary method, other synthetic routes have been explored:

-

Synthesis from L-Aspartic Acid: This approach utilizes the chiral pool, starting from readily available L-aspartic acid. The synthesis involves the protection of the amino and carboxylic acid groups, followed by cyclization and subsequent functional group manipulations to afford the target molecule. While conceptually straightforward, this route can be lengthy.

-

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a suitable pyrrole precursor offers another enantioselective route. This method can provide high enantiomeric excess but may require specialized catalysts and high-pressure equipment.[5]

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Arndt-Eistert homologation pathway for this compound synthesis.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Arndt-Eistert homologation of Boc-L-proline stands as a cornerstone for the synthesis of this compound. This technical guide has provided a detailed protocol, quantitative data, and workflow visualizations to aid researchers and professionals in the efficient and reliable preparation of this important synthetic building block. The presented methodology, while requiring careful handling of hazardous reagents like diazomethane, offers a high-yielding and stereochemically controlled route to the target compound, facilitating its application in advanced drug discovery and peptide science.

References

Chiral Synthesis of Boc-L-beta-homoproline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of N-tert-butoxycarbonyl-L-beta-homoproline (Boc-L-beta-homoproline), a valuable building block in medicinal chemistry and drug development. The inherent chirality and conformational rigidity of this unnatural amino acid make it a compelling scaffold for the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. This document details a robust synthetic pathway starting from the chiral pool amino acid, L-glutamic acid, and presents relevant data and experimental protocols to enable its successful synthesis in a laboratory setting.

Introduction

L-beta-homoproline, a pyrrolidine-3-carboxylic acid, is a higher homologue of the proteinogenic amino acid L-proline. Its incorporation into peptide sequences can induce unique conformational constraints and enhance metabolic stability. The N-Boc protected form, this compound, is a key intermediate for solid-phase peptide synthesis and solution-phase coupling reactions. The stereoselective synthesis of this compound is of paramount importance to ensure the desired biological activity and to avoid the complexities associated with diastereomeric mixtures. This guide focuses on a practical and efficient enantioselective synthesis starting from the readily available and inexpensive chiral precursor, L-glutamic acid.

Synthetic Strategy: From L-Glutamic Acid to this compound

The most direct and reliable approach for the enantioselective synthesis of this compound utilizes L-glutamic acid as the starting material. This strategy leverages the inherent stereochemistry of the starting material, thus avoiding the need for asymmetric catalysis or chiral resolutions. The overall transformation involves the protection of the amino and carboxylic acid functionalities, selective reduction, activation of the resulting hydroxyl groups, and subsequent intramolecular cyclization to form the pyrrolidine ring, followed by functional group manipulation to yield the final product.

A logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow from L-glutamic acid to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound, adapted from established methodologies for the synthesis of related chiral heterocycles from L-glutamic acid.

Step 1: Diesterification of L-Glutamic Acid

The synthesis commences with the protection of both carboxylic acid groups of L-glutamic acid as methyl esters. This is typically achieved using thionyl chloride in methanol.

Protocol:

-

Suspend L-glutamic acid (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the crude dimethyl L-glutamate hydrochloride. This product is typically used in the next step without further purification.

Step 2: N-Boc Protection of Dimethyl L-Glutamate

The amino group of the diester is then protected with a tert-butoxycarbonyl (Boc) group.

Protocol:

-

Dissolve the crude dimethyl L-glutamate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate (2.5 eq), to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-dimethyl L-glutamate.

Step 3: Reduction of the Diester to a Diol

The two methyl ester groups are reduced to primary alcohols using a mild reducing agent like sodium borohydride.

Protocol:

-

Dissolve N-Boc-dimethyl L-glutamate (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

Step 4: Ditosylation of the Diol

The primary alcohol groups are converted to tosylates to facilitate the subsequent intramolecular cyclization.

Protocol:

-

Dissolve the crude diol (1.0 eq) in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (2.2 eq) portion-wise.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ditosylate.

Step 5: Intramolecular Cyclization to Form the Pyrrolidine Ring

The ditosylate undergoes intramolecular nucleophilic substitution to form the pyrrolidine ring. This step is a key transformation in constructing the desired heterocyclic core.

Protocol:

-

The cyclization of the corresponding ditosylate with a suitable amine, in this case, the internal protected amine, leads to the formation of the pyrrolidine ring. This is an adaptation of the synthesis of 3-amino piperidines where an external amine is used. For the formation of the pyrrolidine ring, a base is used to deprotonate the carbamate nitrogen, which then acts as the nucleophile.

-

Dissolve the crude ditosylate in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C.

-

Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water and extract the product into an organic solvent.

-

Purify the crude product by column chromatography to obtain the Boc-protected pyrrolidine precursor.

Step 6: Conversion to this compound

The final step involves the conversion of the functional group at the 3-position of the pyrrolidine ring to a carboxylic acid. This can be achieved through a two-step process of deprotection/elimination to an alkene followed by oxidative cleavage, or through direct oxidation of an appropriate precursor. A more direct route from the cyclized intermediate would involve hydrolysis of a nitrile or oxidation of an alcohol at the 3-position. Assuming the cyclization in the previous step leads to a precursor with a handle for oxidation (e.g., a protected hydroxymethyl group), the final step would be oxidation.

Protocol (Illustrative example assuming an alcohol precursor):

-

Dissolve the Boc-protected pyrrolidin-3-yl)methanol (1.0 eq) in a suitable solvent mixture such as acetonitrile, carbon tetrachloride, and water.

-

Add a catalytic amount of ruthenium(III) chloride (RuCl₃).

-

Add sodium periodate (NaIO₄) (4.0 eq) as the oxidizing agent.

-

Stir the biphasic mixture vigorously at room temperature until the reaction is complete.

-

Work up the reaction by separating the layers and extracting the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound and related compounds, as reported in the literature for analogous transformations. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Diesterification | L-Glutamic Acid | Dimethyl L-glutamate hydrochloride | >95 |

| 2 | N-Boc Protection | Dimethyl L-glutamate | N-Boc-dimethyl L-glutamate | 90-95 |

| 3 | Reduction | N-Boc-dimethyl L-glutamate | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | 85-95 |

| 4 | Ditosylation | Diol | Ditosylate | 80-90 |

| 5 | Cyclization | Ditosylate | Boc-pyrrolidine precursor | 60-80 |

| 6 | Oxidation | Alcohol precursor | This compound | 70-85 |

Signaling Pathways and Logical Relationships

The stereochemical outcome of this synthetic route is dictated by the chirality of the starting material, L-glutamic acid. The C2 stereocenter of L-glutamic acid becomes the C2 stereocenter of the final this compound. The key bond formations are the intramolecular C-N bond formations during the cyclization step.

Caption: Preservation of stereochemistry from starting material to final product.

Conclusion

This technical guide has outlined a comprehensive and practical approach for the chiral synthesis of this compound from L-glutamic acid. By providing detailed experimental protocols and summarizing key data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The described synthetic route is robust, scalable, and ensures high enantiomeric purity of the final product, making it an attractive method for accessing this important building block for the development of novel therapeutics.

An In-depth Technical Guide on the Physicochemical Properties of Boc-L-beta-homoproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for Boc-L-beta-homoproline, a key building block in synthetic organic chemistry. Given the limited publicly available quantitative data, this document focuses on providing a robust experimental protocol for determining solubility, alongside a summary of qualitative solubility information. Furthermore, it contextualizes the utility of this molecule by illustrating its role in solid-phase peptide synthesis (SPPS) and its application in the synthesis of kinase inhibitors.

Quantitative and Qualitative Solubility Data

| Solvent System | Chemical Class | Solubility | Remarks | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Often used for creating stock solutions of Boc-protected amino acids. | [1] |

| Chloroform (CHCl₃) | Halogenated Hydrocarbon | Soluble | Stated for the related compound (S)-1-Boc-3-pyrrolidinecarboxylic acid. | [2] |

| Water | Protic | Insoluble | Stated for the related compound N-Boc-L-pipecolinic acid (Boc-homoproline). | [3] |

Note: The solubility of Boc-protected amino acids is influenced by the polarity of the side chain and the presence of the lipophilic tert-butoxycarbonyl (Boc) group. Generally, they exhibit better solubility in moderately polar to nonpolar organic solvents compared to water.[]

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[5][6][7] This protocol provides a standardized procedure suitable for generating accurate solubility data for this compound.

2.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps or glass-stoppered flasks

-

Constant temperature incubator shaker or water bath with orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated UV-Vis spectrophotometric method)

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is essential.

-

Record the initial mass of the solid added.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[5][7] The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid including any solid particles in the sample for analysis.

-

-

Quantification:

-

Carefully withdraw a known aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.[6]

-

Visualized Workflows and Signaling Pathways

To further aid researchers, the following diagrams illustrate key experimental and logical workflows related to the use of this compound.

Workflow for determining equilibrium solubility.

This compound, as a protected amino acid, is primarily used in Solid-Phase Peptide Synthesis (SPPS). The following diagram outlines the general cyclical process of Boc-SPPS.

Cyclical process of Boc solid-phase peptide synthesis.

This compound and its analogs are utilized in the synthesis of pharmacologically active molecules, including inhibitors of the ERK1/2 signaling pathway.[2][8] This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various cancers.[9]

Role of ERK inhibitors in the MAPK pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. enamine.net [enamine.net]

- 8. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of Boc-L-beta-homoproline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for N-tert-butoxycarbonyl-L-beta-homoproline (Boc-L-beta-homoproline), a key building block in the synthesis of conformationally constrained peptides and peptidomimetics. A thorough understanding of its spectral characteristics is essential for its effective application in research and drug development.

Physicochemical Properties

| Property | Value |

| Chemical Name | (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid |

| Synonyms | Boc-L-β-HomoPro-OH, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid |

| CAS Number | 56502-01-3 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white powder |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

-

Solvent: CDCl₃

-

Frequency: Typically 300-500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | Multiplet | 1H | Hα (pyrrolidine ring) |

| ~3.2-3.4 | Multiplet | 2H | Hδ (pyrrolidine ring) |

| ~2.4-2.6 | Multiplet | 2H | CH₂ (acetic acid side chain) |

| ~1.8-2.1 | Multiplet | 4H | Hβ, Hγ (pyrrolidine ring) |

| 1.48 | Singlet | 9H | tert-butyl (Boc group) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

-

Solvent: CDCl₃

-

Frequency: Typically 75-125 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175-178 | C=O (carboxylic acid) |

| ~154-156 | C=O (Boc group) |

| ~79-81 | C(CH₃)₃ (Boc group) |

| ~58-60 | Cα (pyrrolidine ring) |

| ~46-48 | Cδ (pyrrolidine ring) |

| ~38-40 | CH₂ (acetic acid side chain) |

| ~28-30 | C(CH₃)₃ (Boc group) |

| ~22-25 | Cβ, Cγ (pyrrolidine ring) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

IR (Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~2975-2870 | C-H stretch (alkane) |

| ~1740-1700 | C=O stretch (carboxylic acid) |

| ~1690-1650 | C=O stretch (urethane, Boc group) |

| ~1450-1365 | C-H bend (alkane) |

| ~1250-1150 | C-O stretch (ester/acid) |

MS (Mass Spectrometry) Data

| m/z | Ion |

| 230.1392 | [M+H]⁺ |

| 252.1211 | [M+Na]⁺ |

| 174.1025 | [M-C₄H₉O]⁺ |

| 130.0868 | [M-Boc+H]⁺ |

Note: Values are for the exact mass and will vary depending on the type of mass spectrometer used.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol with full spectral characterization for this compound is not widely published. However, a general procedure for the synthesis can be adapted from known methods for Boc protection of amino acids.

Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

-

L-beta-homoproline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-beta-homoproline in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing conformational constraints into peptides. Its incorporation can induce stable turn structures, which is crucial for designing peptidomimetics with enhanced biological activity and stability.

Workflow for Incorporation of this compound in Boc-SPPS

The following diagram illustrates the key steps in the incorporation of this compound into a growing peptide chain using Boc solid-phase peptide synthesis.

Caption: Boc-SPPS cycle for incorporating this compound.

Navigating the Synthesis and Handling of Boc-L-beta-homoproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boc-L-beta-homoproline, a synthetic amino acid derivative, serves as a crucial building block in the design and synthesis of novel peptides and peptidomimetics. Its incorporation into peptide chains can induce specific secondary structures and enhance biological activity and stability. This guide provides an in-depth overview of the safety, handling, and experimental protocols associated with this compound to ensure its safe and effective use in research and development.

Compound Identification and Properties

| Property | Value | Reference |

| Chemical Name | (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid | [1] |

| Synonyms | N-Boc-L-beta-homoproline, Boc-β³-Homopro-OH | |

| CAS Number | 56502-01-3 | [2][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [3] |

| Molecular Weight | 229.27 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 98 °C | [5] |

| Storage Temperature | Room temperature or 2-8°C | [3][4] |

| Purity | ≥97% | [3] |

Safety and Hazard Information

While some safety data sheets for this compound and its enantiomer indicate no known physical, chemical, or OSHA hazards, it is imperative to handle the compound with care, adhering to standard laboratory safety practices.[2][6] Potential health effects include irritation of the respiratory tract, eyes, and skin upon contact or inhalation.[6]

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Corrosion/Irritation | May cause skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Damage/Irritation | May cause eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Environmental Hazard | WGK 3: Highly hazardous to water | P273: Avoid release to the environment. |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended when handling this compound:

| Equipment | Specification |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher. |

| Eye Protection | Chemical safety goggles or face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat. |

First Aid Measures

In case of accidental exposure, the following first aid procedures should be followed:[6]

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention immediately. |

Fire-Fighting and Spill Response

-

Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Spill Response : Ventilate the area. Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.

Experimental Protocols

Synthesis of this compound

The following protocol describes a general procedure for the synthesis of (S)-2-(1-tert-butoxycarbonyl-2-pyrrolidinyl)acetic acid.[7]

Materials:

-

tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate

-

Methanol

-

1 M aqueous sodium hydroxide solution

-

12 N hydrochloric acid

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)-1-pyrrolidinecarboxylate (8.35 g, 34.3 mmol) in 150 mL of methanol.

-

Add 50 mL of 1 M aqueous sodium hydroxide solution and stir the reaction mixture at room temperature overnight.

-

Concentrate the solution under reduced pressure to a volume of approximately 100 mL.

-

Add 300 mL of water to the concentrated solution and extract twice with 100 mL of ether to remove any unreacted starting material.

-

Acidify the aqueous phase to a pH of 2 with 12 N hydrochloric acid.

-

Extract the acidified aqueous layer three times with 100 mL of ether.

-

Combine all organic layers, wash sequentially with water and saturated sodium chloride solution, and then dry over anhydrous magnesium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the final product as a white solid.

Applications and Workflows

This compound is primarily utilized as a building block in Boc solid-phase peptide synthesis (SPPS).[4] The workflow for incorporating this amino acid into a peptide chain is illustrated below.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Boc solid-phase peptide synthesis.

This workflow outlines the iterative cycle of deprotection, neutralization, and coupling steps required to elongate the peptide chain on a solid support. The use of a Boc protecting group on the incoming amino acid, this compound in this case, prevents self-coupling.[8][9] The final step involves cleaving the completed peptide from the resin and removing any side-chain protecting groups, followed by purification.[10]

Toxicological Information

There is a notable lack of quantitative toxicological data for this compound. Safety data sheets for both the L- and D-enantiomers consistently report "No data available" for metrics such as acute toxicity (LD50/LC50), chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.[6] The absence of this data underscores the importance of handling the compound as a potentially hazardous substance and taking all necessary precautions to minimize exposure.

Storage and Stability

For optimal shelf life, this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[6] Recommended storage temperatures vary by supplier, with some suggesting ambient room temperature and others recommending refrigeration at 2-8°C.[3][4] The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids.[6] Hazardous decomposition products upon combustion include oxides of carbon and nitrogen.[6]

References

- 1. (S)-2-(1-BOC-2-pyrrolidinyl)acetic acid | C11H19NO4 | CID 688605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 56502-01-3 [m.chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. This compound | 56502-01-3 [chemicalbook.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

Biological Significance of β-Homoproline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides and small molecules represents a burgeoning field in medicinal chemistry and drug discovery. Among these, β-homoproline, a cyclic β-amino acid, and its derivatives have garnered significant attention due to their ability to confer unique structural and functional properties upon parent molecules. This technical guide provides an in-depth exploration of the biological significance of β-homoproline derivatives, focusing on their impact on peptide stability, receptor affinity, and enzymatic inhibition. We present a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Emerging Role of β-Homoproline in Medicinal Chemistry

β-Homoproline is a structural analogue of the proteinogenic amino acid proline, featuring an additional methylene group in its pyrrolidine ring. This seemingly subtle modification has profound implications for the conformational properties of peptides and peptidomimetics into which it is incorporated. The rigid, cyclic structure of β-homoproline can induce specific secondary structures, such as helices and turns, thereby influencing the overall topology of a molecule and its interaction with biological targets. Furthermore, the presence of the β-amino acid backbone inherently provides resistance to degradation by common proteases, a critical attribute for enhancing the in vivo stability and bioavailability of peptide-based drugs.

The synthesis of bioactive peptides containing β-amino acids is a promising strategy for creating new medicinal entities with distinct properties. The insertion of these unnatural amino acids can modulate not only the conformation of peptide sequences but also their biological activity and metabolic stability.[1] This guide will delve into the specific applications of β-homoproline derivatives that have demonstrated compelling potential in medicinal chemistry.

Enhanced Biological Activity and Metabolic Stability

A primary driver for the use of β-homoproline derivatives in drug design is their ability to enhance the biological activity and metabolic stability of peptides.

Increased Receptor Affinity: The Case of Endomorphin-1 Analogues

Endomorphin-1 is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor. However, its therapeutic potential is limited by its rapid degradation in vivo. The substitution of the natural L-proline with L-β-homoproline in an endomorphin-1 analogue resulted in a significant increase in both μ-opioid receptor affinity and resistance to enzymatic hydrolysis.[2] Notably, the analogue containing L-β-homoproline exhibited approximately 20-fold greater activity than the one with D-β-homoproline, highlighting the stereospecificity of this enhancement.[1]

Enhanced Enzymatic Resistance: Bradykinin and Pro-Leu Dipeptide Analogues

The incorporation of β-homoproline has been shown to confer remarkable resistance to enzymatic degradation. An analogue of bradykinin, a potent vasodilator, containing 7-β-homoproline ([7-beta-HPro]bradykinin), was found to be resistant to degradation by dipeptidylcarboxypeptidase from rabbit lung in vitro.[1] This resistance was also observed in vivo, as its hypotensive effect was not potentiated by an inhibitor of this enzyme.[1]

Similarly, the replacement of proline with β-homoproline in the Pro-Leu dipeptide, a potential agent for cardiovascular diseases, led to a 500-fold increase in the inhibitory activity against bradykinin cleavage by aminopeptidase P and complete stability against peptidases in kidney membranes after 24 hours.[1]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of β-homoproline derivatives.

| Derivative/Analogue | Target | Activity | Quantitative Value | Reference |

| Tyr-β-(R)-Pro-Trp-PheNH₂ (Endomorphin-1 Analogue) | μ-Opioid Receptor | Binding Affinity (Ki) | 0.33 nM | [2] |

| Endomorphin-1 (Endogenous Ligand) | μ-Opioid Receptor | Binding Affinity (Ki) | 11.1 nM | [2] |

| [7-beta-HPro]bradykinin | Vasodepressor Activity | Potency | Equipotent with bradykinin | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of an Endomorphin-1 Analogue containing β-Homoproline

A detailed protocol for the solid-phase synthesis of endomorphin-1 analogues containing β-amino acids has been described. The general procedure involves the sequential coupling of Fmoc-protected amino acids to a resin support, followed by cleavage and deprotection of the final peptide. The specific β-homoproline residue is incorporated using the corresponding Fmoc-protected β-homoproline derivative during the synthesis cycle.

μ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of β-homoproline-containing peptides to the μ-opioid receptor.

Materials:

-

Rat brain membranes (or cells expressing the μ-opioid receptor)

-

Radiolabeled ligand (e.g., [³H]DAMGO)

-

Unlabeled competitor ligands (β-homoproline-containing peptide and standards)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand in the assay buffer.

-

Allow the binding reaction to reach equilibrium at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).

-

Terminate the incubation and separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

Aminopeptidase P Inhibition Assay

Objective: To assess the inhibitory activity of β-homoproline-containing peptides against aminopeptidase P.

Materials:

-

Purified aminopeptidase P

-

Fluorogenic substrate (e.g., Lys(Nε-2-aminobenzoyl)-Pro-Pro-4-nitroanilide)

-

β-homoproline-containing peptide inhibitor

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 50 mM KCl)

-

Fluorescence plate reader

Procedure:

-

Pre-incubate the enzyme with varying concentrations of the β-homoproline-containing peptide inhibitor in the assay buffer at 37°C for a defined period.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 341 nm and emission at 441 nm).

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Bradykinin Degradation Assay

Objective: To evaluate the resistance of β-homoproline-containing bradykinin analogues to enzymatic degradation.

Materials:

-

Source of degrading enzymes (e.g., rabbit lung acetone powder, human plasma)

-

Bradykinin or its β-homoproline-containing analogue

-

Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Quenching solution (e.g., 1 M HCl)

-

HPLC system for analysis

Procedure:

-

Incubate the bradykinin analogue with the enzyme preparation in the buffer at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

-

Quantify the amount of remaining intact peptide by integrating the corresponding peak area.

-

Determine the rate of degradation and compare it to that of native bradykinin.

Signaling Pathways and Mechanisms of Action

The enhanced biological activities of β-homoproline derivatives are primarily attributed to their ability to induce favorable conformations for receptor binding and their resistance to enzymatic degradation, which prolongs their interaction with their targets. For G-protein coupled receptors (GPCRs) like the μ-opioid receptor, ligand binding initiates a cascade of intracellular signaling events.

While specific studies on the downstream signaling pathways directly modulated by β-homoproline derivatives are limited, their potent agonism at the μ-opioid receptor suggests they activate the canonical Gαi/o pathway. This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the analgesic effects.

Further research is warranted to elucidate the precise impact of β-homoproline-induced conformational changes on receptor activation and subsequent signaling cascades, including potential biased agonism towards G-protein signaling versus β-arrestin pathways.

References

The Role of the Boc Protecting Group in Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of peptides and other complex molecules.[1][2] Its utility is rooted in its ability to effectively mask the nucleophilic nature of amine functionalities, preventing unwanted side reactions.[1][3] A key feature of the Boc group is its stability across a wide range of chemical conditions, coupled with its facile and clean removal under mild acidic conditions.[1][2][4] This technical guide provides an in-depth exploration of the Boc group, covering its fundamental principles, reaction mechanisms, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Core Principles and Chemical Properties

The primary role of the Boc group is to convert a reactive primary or secondary amine into a significantly less nucleophilic carbamate.[1][3] This transformation is critical in multi-step syntheses to ensure chemo-selectivity. The Boc group is characterized by its stability towards most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation.[3][5][6] This stability profile makes it "orthogonal" to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), a property that is fundamental to complex synthetic strategies.[1][6][7][8]

| Property | Description | Citations |

| Chemical Formula | C₅H₉O₂ (for the carbonyl portion) | |

| Cleavage Condition | Mild to strong acidic conditions (e.g., TFA, HCl).[1][3][9][10] | [1][3][9][10] |

| Stability | Stable to basic, nucleophilic, and catalytic hydrogenation conditions.[3][6][11] | [3][6][11] |

| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][6][7] | [1][6][7] |

Mechanism of Boc Protection

The introduction of the Boc group onto an amine is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), a stable and commercially available reagent.[1] The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2] This forms a tetrahedral intermediate that subsequently collapses, releasing a tert-butyl carbonate anion as a leaving group. This unstable intermediate readily decomposes into the stable byproducts carbon dioxide and tert-butoxide. The tert-butoxide is sufficiently basic to deprotonate the amine, driving the reaction to completion.[2] While the reaction can proceed without an external base, bases such as triethylamine (TEA) or sodium hydroxide are often used to accelerate the reaction.[3][6]

Mechanism of Boc Deprotection

The removal of the Boc group is its defining characteristic and is most commonly achieved under anhydrous acidic conditions.[5] Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent are typically employed.[3][9][12]

The mechanism involves three key steps:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid. This makes the carbonyl carbon more electrophilic and weakens the tert-butyl-oxygen bond.[1][10]

-

Cleavage: The weakened C-O bond cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[1][10][13]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[1][10][13]

The liberated tert-butyl cation can potentially alkylate sensitive amino acid side chains (e.g., Tryptophan, Methionine). Therefore, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTE) are often added to the deprotection solution to trap this reactive cation.[3][9][14]

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (benzyl side-chain protection) strategy was the first widely adopted chemistry for SPPS, pioneered by R. Bruce Merrifield.[2][15] In this approach, the peptide is assembled on a solid resin support, which simplifies the purification process at each step to simple filtration and washing.[15][16]

A typical cycle in Boc-based SPPS involves the following steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in DCM (typically 25-50%).[14][16][17]

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free N-terminal amine.[2][16]

-

Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent (e.g., HBTU, HOBt) and added to the resin to form a new peptide bond.[16]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[]

This cycle is repeated until the desired peptide sequence is synthesized. In the final step, the peptide is cleaved from the resin, and the side-chain protecting groups (often benzyl-based) are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[16][19]

Quantitative Data Summary

The efficiency of Boc protection and deprotection can be influenced by various factors including the substrate, solvent, base, and temperature. High yields are generally achievable under optimized conditions.

Table 1: Representative Conditions for Boc Protection

| Substrate | Reagent | Base | Solvent | Temp. | Time | Yield (%) | Citation |

| General Amines | (Boc)₂O | DMAP | Acetonitrile | RT | Varies | High | [9] |

| Amino Acid | (Boc)₂O | NaOH | Water/Dioxane | RT | Varies | >90 | [3] |

| Amino Acid | BOC-ON | Et₃N | Dioxane/Water | RT | ~3h | Excellent | [20] |

| Aryl/Aliphatic Amines | (Boc)₂O | Iodine (cat.) | Solvent-free | RT | Varies | High | [5] |

Table 2: Common Conditions for Boc Deprotection

| Substrate | Reagent | Scavenger | Solvent | Temp. | Time | Notes | Citation |

| N-Boc Peptide-Resin | 50% TFA | DTE (if needed) | DCM | RT | 20-30 min | Standard SPPS step. | [14][16] |

| General N-Boc Amine | Conc. HCl | None | Methanol | RT | Varies | Common lab procedure. | [9] |

| Sensitive Substrates | AlCl₃ | Anisole | Varies | Varies | Varies | For selective cleavage. | [9] |

| N-Boc Amino Acids | 2 equiv. TFA | None | Ionic Liquid | 130°C | 7-10 min | Rapid deprotection method. | [21] |

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Acid

Objective: To protect the α-amino group of a free amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Dioxane

-

Water

-

Ethyl acetate

-

5% Citric acid solution

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1M NaOH solution (2.0 eq) and dioxane (1:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise to the stirring amino acid solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O.

-